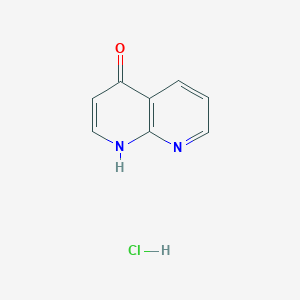

1,8-Naphthyridin-4(1H)-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

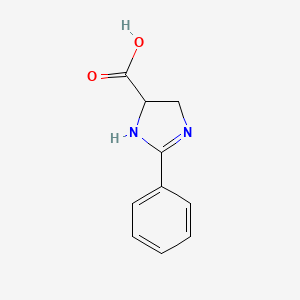

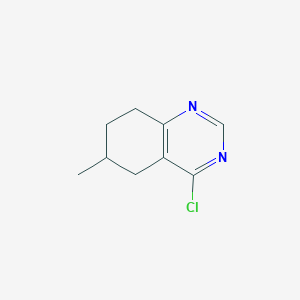

1,8-Naphthyridin-4(1H)-one hydrochloride is a chemical compound belonging to the class of naphthyridines, which are aromatic heterocyclic compounds The structure of this compound consists of a naphthyridine ring system with a ketone group at the 4-position and a hydrochloride salt form

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1,8-Naphthyridin-4(1H)-on-Hydrochlorid beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter bestimmten Reaktionsbedingungen. Ein gängiges Verfahren umfasst die Reaktion von 2-Aminopyridin mit einem geeigneten Aldehyd oder Keton, gefolgt von Cyclisierung und anschließender Umwandlung in das Hydrochloridsalz. Die Reaktionsbedingungen umfassen oft die Verwendung von sauren oder basischen Katalysatoren, erhöhten Temperaturen und Lösungsmitteln wie Ethanol oder Essigsäure.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Herstellung von 1,8-Naphthyridin-4(1H)-on-Hydrochlorid Batch- oder kontinuierliche Prozesse im großen Maßstab umfassen. Die Wahl des Verfahrens hängt von Faktoren wie Ausbeute, Reinheit und Wirtschaftlichkeit ab. Die industrielle Synthese kann auch die Optimierung von Reaktionsparametern, Reinigungsschritten und Qualitätskontrollmaßnahmen umfassen, um die gewünschten Produktspezifikationen zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,8-Naphthyridin-4(1H)-on-Hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Naphthyridin-Derivate mit unterschiedlichen Oxidationsstufen zu bilden.

Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol oder andere reduzierte Formen umwandeln.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen am Naphthyridin-Ring durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat, Wasserstoffperoxid und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung werden häufig verwendet.

Substitution: Substitutionsreaktionen können Reagenzien wie Halogene, Alkylierungsmittel und Nucleophile unter Bedingungen wie Rückfluss oder Mikrowellenbestrahlung umfassen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Naphthyridin-N-Oxide ergeben, die Reduktion kann Naphthyridin-4-ol erzeugen, und Substitutionsreaktionen können zu verschiedenen substituierten Naphthyridinen führen.

Wissenschaftliche Forschungsanwendungen

1,8-Naphthyridin-4(1H)-on-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller, antiviraler und Antikrebs-Eigenschaften.

Medizin: Es dient als Vorläufer für die Entwicklung von pharmazeutischen Wirkstoffen, insbesondere solchen, die auf bakterielle und virale Infektionen abzielen.

Industrie: Die Verbindung wird bei der Entwicklung von Materialien mit spezifischen elektronischen, optischen oder katalytischen Eigenschaften verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 1,8-Naphthyridin-4(1H)-on-Hydrochlorid hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann die Verbindung ihre Wirkung ausüben, indem sie mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder Nukleinsäuren interagiert. Beispielsweise kann es die bakterielle DNA-Gyrase oder Topoisomerase hemmen, was zu einer Störung der DNA-Replikation und zum Zelltod führt. Die beteiligten Wege können die Hemmung der Nukleinsäuresynthese, die Interferenz mit der Proteinfunktion oder die Modulation der zellulären Signalübertragung umfassen.

Wirkmechanismus

The mechanism of action of 1,8-naphthyridin-4(1H)-one hydrochloride depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. For example, it may inhibit bacterial DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell death. The pathways involved can include inhibition of nucleic acid synthesis, interference with protein function, or modulation of cellular signaling.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Nalidixsäure: Ein verwandtes Naphthyridin-Derivat mit antibakterieller Aktivität.

Oxolinsäure: Eine weitere Naphthyridin-Verbindung, die als antibakterielles Mittel eingesetzt wird.

Pirfenidon: Eine Pyridon-Verbindung mit antifibrotischen Eigenschaften.

Einzigartigkeit

1,8-Naphthyridin-4(1H)-on-Hydrochlorid ist aufgrund seiner spezifischen strukturellen Merkmale und der Vielseitigkeit seiner chemischen Reaktivität einzigartig. Im Vergleich zu ähnlichen Verbindungen bietet es deutliche Vorteile in Bezug auf seine Syntheseaccessibilität, das Potenzial für Funktionalisierung und die Bandbreite an Anwendungen in verschiedenen wissenschaftlichen Bereichen.

Eigenschaften

CAS-Nummer |

882029-14-3 |

|---|---|

Molekularformel |

C8H7ClN2O |

Molekulargewicht |

182.61 g/mol |

IUPAC-Name |

1H-1,8-naphthyridin-4-one;hydrochloride |

InChI |

InChI=1S/C8H6N2O.ClH/c11-7-3-5-10-8-6(7)2-1-4-9-8;/h1-5H,(H,9,10,11);1H |

InChI-Schlüssel |

QFGIGQAUWRYDTK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(NC=CC2=O)N=C1.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7R)-5-azaspiro[2.4]heptan-7-amine;dihydrochloride](/img/structure/B11908376.png)

![4-Chloro-6,6-dimethyl-6,7-dihydro-5h-cyclopenta[d]pyrimidine](/img/structure/B11908393.png)

![2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]](/img/structure/B11908396.png)

![3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B11908441.png)